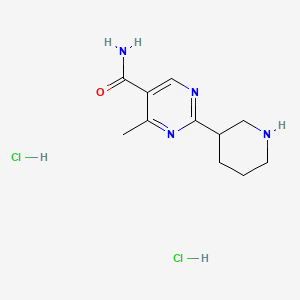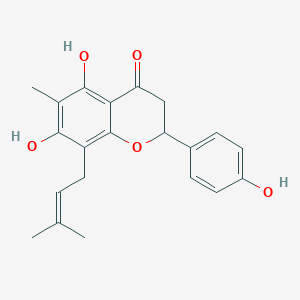
4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride involves several steps. One common method includes the coupling of carboxylic acid-nitrile with a suitable intermediate, followed by decarboxylation and reduction reactions. For instance, the carboxylic acid-nitrile can be coupled with an intermediate compound, followed by decarboxylation to yield the desired product . The reduction step often involves the use of sodium borohydride and hydrogenation with palladium on carbon .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. The reaction conditions are carefully controlled to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Aplicaciones Científicas De Investigación
4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in drug discovery and development . The compound’s unique structure makes it a valuable tool for studying various biological pathways and mechanisms .
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain receptors and enzymes, leading to various pharmacological effects. For example, it may interact with the H4 receptor, which is involved in immune responses and inflammation . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
4-Methyl-2-(piperidin-3-yl)pyrimidine-5-carboxamide dihydrochloride can be compared with other similar compounds, such as substituted pyrimidines and piperidine derivatives. These compounds share structural similarities but may differ in their pharmacological properties and applications. For instance, substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids and amides are useful intermediates in the preparation of various pharmaceuticals .
Similar Compounds
- Substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids
- Substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxamides
- Other piperidine derivatives with pharmacological activity
Propiedades
Fórmula molecular |
C11H18Cl2N4O |
|---|---|
Peso molecular |
293.19 g/mol |
Nombre IUPAC |
4-methyl-2-piperidin-3-ylpyrimidine-5-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H16N4O.2ClH/c1-7-9(10(12)16)6-14-11(15-7)8-3-2-4-13-5-8;;/h6,8,13H,2-5H2,1H3,(H2,12,16);2*1H |
Clave InChI |
DCUWURZWVXUXIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1C(=O)N)C2CCCNC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12309970.png)
![rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride, cis](/img/structure/B12309977.png)

![[4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B12309990.png)
![Methyl 2-[[[3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate](/img/structure/B12310000.png)

